molecular formula C7H3BrCl2O2 B1287849 2-Bromo-3,5-dichlorobenzoic acid CAS No. 15396-39-1

2-Bromo-3,5-dichlorobenzoic acid

Cat. No.: B1287849
CAS No.: 15396-39-1
M. Wt: 269.9 g/mol
InChI Key: YGNYGLRBYWKIMH-UHFFFAOYSA-N
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Description

Position within Halogenated Benzoic Acid Chemistry

The presence of electron-withdrawing halogen atoms generally increases the acidity of the benzoic acid. stackexchange.com This is due to the inductive effect, where the electronegative halogens pull electron density away from the carboxyl group, stabilizing the resulting carboxylate anion. stackexchange.com In the case of 2-Bromo-3,5-dichlorobenzoic acid, the cumulative electron-withdrawing effects of the bromine and two chlorine atoms significantly enhance its acidity compared to unsubstituted benzoic acid.

The positions of the halogens also play a crucial role. The ortho-bromo substituent can exert steric effects, potentially influencing the planarity of the carboxyl group with the aromatic ring. stackexchange.com This steric hindrance can affect the molecule's interaction with other reagents and its packing in the solid state.

Structural and Reactivity Context of this compound within Aryl Halides

Aryl halides, compounds where a halogen atom is directly bonded to an aromatic ring, exhibit unique reactivity patterns compared to their aliphatic counterparts. ucalgary.ca The carbon-halogen bond in aryl halides is generally stronger and less prone to simple nucleophilic substitution reactions. libretexts.orglibretexts.org This reduced reactivity is attributed to several factors:

Hybridization: The carbon atom bonded to the halogen in an aryl halide is sp2 hybridized, which has more s-character and is more electronegative than the sp3 hybridized carbon in an alkyl halide. vedantu.com This results in a shorter, stronger bond.

Delocalization: Lone pairs of electrons on the halogen atom can be delocalized into the π-system of the aromatic ring, further strengthening the carbon-halogen bond. libretexts.org

Repulsion: The electron-rich aromatic ring can repel incoming nucleophiles. libretexts.orgvedantu.com

However, the reactivity of aryl halides can be significantly enhanced by the presence of strongly electron-withdrawing groups, particularly at the ortho and para positions. libretexts.org In this compound, the two chlorine atoms and the bromine atom, along with the carboxylic acid group, are electron-withdrawing. This electronic profile makes the aromatic ring susceptible to certain types of reactions.

The presence of multiple halogen substituents opens up possibilities for selective reactions. For instance, the difference in reactivity between bromine and chlorine can be exploited in cross-coupling reactions, allowing for the sequential introduction of different functional groups. Aryl halides are precursors to organometallic reagents, such as Grignard and organolithium compounds, which are versatile intermediates in organic synthesis. wikipedia.org

Interactive Data Table: Properties of this compound and Related Compounds

Properties

IUPAC Name

2-bromo-3,5-dichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNYGLRBYWKIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301303014
Record name 2-Bromo-3,5-dichlorobenzoic acid
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Molecular Weight

269.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15396-39-1
Record name 2-Bromo-3,5-dichlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15396-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3,5-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3,5 Dichlorobenzoic Acid

Aromatic Substitution Reactions

The reactivity of the aromatic core of 2-bromo-3,5-dichlorobenzoic acid is heavily influenced by the electronic effects of its substituents: one bromine atom, two chlorine atoms, and a carboxylic acid group.

Nucleophilic Aromatic Substitution on the Halogenated Ring

Nucleophilic Aromatic Substitution (NAS) on aryl halides typically proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In this compound, the carboxylic acid and the three halogen atoms act as electron-withdrawing groups, rendering the aromatic ring electron-deficient and thus activated towards attack by nucleophiles. libretexts.org

The reaction mechanism involves the attack of a nucleophile on the carbon atom bearing a leaving group (a halogen in this case) to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the delocalization of the negative charge, a process enhanced by the electron-withdrawing substituents. The subsequent departure of the halide leaving group restores the aromaticity of the ring.

A key aspect of NAS on this molecule is the regioselectivity, which is determined by the relative leaving group ability of the halogens. Generally, the C-Br bond is weaker than the C-Cl bond, making the bromide ion a better leaving group than the chloride ion. Consequently, nucleophilic attack is expected to occur preferentially at the C2 position, leading to the displacement of the bromine atom. The activating influence of halogens in NAS reactions has been observed to be position-dependent, with an ortho halogen having a stronger activating effect than a meta or para one. rsc.org In this compound, the halogens and the carboxyl group create a highly electron-poor system, making such substitutions feasible under appropriate conditions with strong nucleophiles.

Electrophilic Reactions on the Substituted Benzoic Acid Core

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. quora.com However, the benzene (B151609) ring in this compound is heavily deactivated by its substituents. The carboxylic acid group is a powerful deactivating group and acts as a meta-director due to its electron-withdrawing resonance and inductive effects. quora.com Similarly, the bromine and chlorine atoms are also deactivating due to their strong inductive electron withdrawal, despite their ability to donate electron density via resonance.

The directing effects of the substituents are in conflict. Halogens are ortho, para-directors, while the carboxylic acid directs to the meta position.

The -COOH group directs incoming electrophiles to the C5 position (which is already substituted) and the C1 position (also substituted).

The C2-Br directs to the C4 and C6 positions.

The C3-Cl directs to the C1 (substituted), C5 (substituted), and C4 positions.

The C5-Cl directs to the C1 (substituted), C3 (substituted), and C6 positions.

Considering these effects, the only available positions for substitution are C4 and C6. Both positions are ortho or para to the halogen substituents. However, the cumulative deactivating effect of three halogens and a carboxylic acid group makes the aromatic ring extremely electron-poor and therefore highly unreactive towards electrophilic attack. youtube.com Standard electrophilic substitution reactions, such as nitration or Friedel-Crafts alkylation, would require exceptionally harsh conditions and are generally not practical for this substrate. For all practical purposes, the ring is considered too deactivated to undergo typical EAS reactions. youtube.com

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional handle that can undergo a range of transformations.

Esterification Reactions and Ester Derivative Synthesis

The carboxylic acid moiety of this compound can be readily converted into its corresponding esters through various esterification methods. One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester product. This is a reversible equilibrium-driven process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing water as it is formed. The synthesis of various ester derivatives allows for the modification of the compound's physical and biological properties.

Decarboxylation Pathways and Aryl Radical Generation

The generation of aryl radicals from readily available aromatic carboxylic acids is a powerful strategy in organic synthesis. Modern photochemical methods have enabled the decarboxylation of aryl carboxylic acids under mild conditions. Visible-light-mediated photoredox catalysis provides an effective pathway for this transformation.

The proposed mechanism involves the in situ formation of an acyl hypobromite (B1234621) intermediate from the carboxylic acid. This intermediate can then undergo a single-electron reduction facilitated by a photocatalyst, leading to decarboxylation and the formation of a highly reactive aryl radical. This aryl radical can then be trapped or participate in subsequent bond-forming reactions, such as biaryl synthesis. This method avoids the harsh conditions and stoichiometric oxidants required in classical decarboxylation reactions, offering excellent functional group tolerance.

Halogen-Specific Reactivity and Applications

The presence of both bromine and chlorine atoms on the aromatic ring allows for selective, halogen-specific reactions, most notably in the realm of transition-metal-catalyzed cross-coupling. The differential reactivity of the C-Br and C-Cl bonds is the key to this selectivity.

The oxidative addition step in catalytic cycles, such as those for Suzuki-Miyaura or Heck reactions, is highly dependent on the carbon-halogen bond dissociation energy. nih.gov The bond strength follows the trend C-Cl > C-Br > C-I. As a result, the C-Br bond undergoes oxidative addition to a palladium(0) catalyst much more readily than the more robust C-Cl bond. nih.gov This reactivity difference enables the selective functionalization of the C2 position of this compound, leaving the two C-Cl bonds intact.

This chemoselectivity is highly valuable for the synthesis of complex, polysubstituted aromatic compounds. For instance, a Suzuki-Miyaura coupling can be performed selectively at the C-Br bond to introduce an aryl or vinyl group. The remaining C-Cl bonds can then be targeted for further transformations under more forcing conditions or with different catalyst systems if desired.

Table of Selectivity in Cross-Coupling Reactions

The following table illustrates the general principle of selective cross-coupling for bromo-chloro substituted aromatic compounds.

Reactant (Bromo-chloro-arene)Coupling PartnerCatalyst SystemMajor Product (Selective C-Br Coupling)Reference
1-Bromo-4-chlorobenzenePhenylboronic acidPd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃4-Chloro-1,1'-biphenyl nih.gov
2-Bromo-4-chlorophenol derivativeVarious arylboronic acidsPd(PPh₃)₄, K₃PO₄2-Aryl-4-chlorophenol derivative nih.gov
1-Bromo-4-chlorobenzeneStyrene (Heck Reaction)Pd(OAc)₂, PPh₃, Base4-Chloro-stilbene organic-chemistry.orgwikipedia.org

Cross-Coupling Reactions Involving Bromine and Chlorine Substituents

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the presence of both bromine and chlorine atoms raises questions of chemoselectivity, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in typical cross-coupling conditions.

Common cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are expected to proceed preferentially at the C-Br bond. wikipedia.orgwikipedia.org The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species. wikipedia.orglibretexts.org This is typically the rate-determining step and is more facile for aryl bromides than for aryl chlorides.

A recent study highlighted that for dihalogenated substrates, the use of bulky ligands on the palladium catalyst, which can promote catalysis via a "12e-" Pd(0) intermediate, tends to lead to overfunctionalization. nih.gov After the initial cross-coupling event, the palladium catalyst can remain coordinated to the product's π-system, potentially leading to a second, undesired coupling reaction. nih.gov This is a significant consideration for a substrate like this compound.

While specific examples of Suzuki, Heck, or Sonogashira couplings on this compound are not extensively documented in readily available literature, the principles of these reactions on similar substrates are well-established.

Table 1: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions

ReactionTypical CatalystLigandBaseSolvent
Suzuki-MiyauraPd(OAc)₂, Pd₂(dba)₃Phosphine ligands (e.g., PPh₃, PCy₃)Carbonates (e.g., K₂CO₃, Cs₂CO₃), Phosphates (e.g., K₃PO₄)Toluene, Dioxane, THF
HeckPd(OAc)₂Phosphine ligands (e.g., PPh₃)Amines (e.g., Et₃N)DMF, Acetonitrile
SonogashiraPd(PPh₃)₂Cl₂, Pd(OAc)₂Phosphine ligandsAmine (e.g., Et₃N, piperidine), Cu(I) co-catalystTHF, DMF

This table presents generalized conditions and specific conditions can vary significantly based on the substrate and desired product.

Copper-catalyzed reactions, such as the Ullmann condensation, offer an alternative for forming C-N bonds. A study on the copper-catalyzed amination of 2-bromobenzoic acids demonstrated that these reactions can proceed without the need for protecting the carboxylic acid group, yielding N-aryl and N-alkyl anthranilic acid derivatives. nih.gov This method could likely be applied to this compound.

Directed Ortho Metalation (DOM) and Related Reactions

Directed ortho metalation (DoM) is a powerful regioselective strategy for the functionalization of aromatic rings. wikipedia.org The reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically a strong base like n-butyllithium or s-butyllithium, to facilitate deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.orgorganic-chemistry.org This generates a stabilized aryllithium intermediate that can then react with various electrophiles. organic-chemistry.org

The carboxylic acid group, after in-situ deprotonation to the carboxylate, is a strong DMG. unblog.fr In the case of this compound, the only available proton ortho to the carboxylic acid has been substituted with a bromine atom. However, the position ortho to the carboxylate is the most activated for deprotonation due to the directing effect of the carboxylate. When treated with a strong lithium amide base, 2-chloro- and 2-bromobenzoic acids are reported to be lithiated at the C6 position (adjacent to the carboxylate). unblog.fr

The interaction between the lithium base and the electron-rich directing group is key to the regioselectivity of the reaction. chem-station.com The resulting ortho-lithiated species is a versatile intermediate for introducing a wide range of functional groups.

Table 2: Common Electrophiles Used in Directed Ortho Metalation Reactions

ElectrophileFunctional Group Introduced
D₂ODeuterium
Alkyl halides (e.g., CH₃I)Alkyl group
Aldehydes/KetonesHydroxyalkyl group
CO₂Carboxylic acid
I₂Iodine
Disulfides (e.g., (PhS)₂)Thioether

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions. This involves studying the kinetics and thermodynamics of the transformations and identifying the key reactive intermediates.

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic studies provide insights into the rates of reactions and the factors that influence them. For instance, in the context of atmospheric chemistry, the reaction rates of benzoic acid with various radicals have been investigated, demonstrating that the potential barriers for addition reactions are generally lower than for abstraction reactions. nih.govresearchgate.net While not directly on the target molecule, these studies highlight the methodologies used to determine reaction kinetics.

Kinetic modeling, as demonstrated in the esterification of benzoic acid, can be a powerful tool to predict reaction outcomes under various conditions. dnu.dp.ua Similar approaches could be applied to the reactions of this compound to optimize for desired products.

Identification and Characterization of Reactive Intermediates

The identification of reactive intermediates is key to confirming reaction mechanisms. In directed ortho metalation, the primary reactive intermediate is the aryllithium species formed after deprotonation. wikipedia.orgbaranlab.org These intermediates are typically highly reactive and are generated and used in situ.

In palladium-catalyzed cross-coupling reactions, the catalytic cycle involves several palladium-containing intermediates. wikipedia.orglibretexts.org These include the initial Pd(0) species, the Pd(II) oxidative addition complex, and subsequent complexes formed after transmetalation and before reductive elimination. nih.gov Spectroscopic techniques and mechanistic studies can provide evidence for these transient species. For dihaloarenes, a key intermediate to consider is the π-complex formed between the palladium catalyst and the mon-coupled product, which can influence the selectivity between mono- and di-functionalization. nih.gov

Derivatives, Analogs, and Structure Activity Relationship Sar Studies of 2 Bromo 3,5 Dichlorobenzoic Acid

Synthesis of Halogenated Benzoic Acid Derivatives and Isomers

The synthesis of halogenated benzoic acids is a cornerstone of organic chemistry, with numerous methods developed to achieve specific substitution patterns on the benzene (B151609) ring. These methods are crucial for creating a diverse library of compounds for further investigation.

Preparation of Positional Isomers of Bromo-dichlorobenzoic Acids

The arrangement of bromine and chlorine atoms on the benzoic acid ring gives rise to a number of positional isomers, each with distinct physical and chemical properties. The synthesis of these isomers often requires carefully chosen starting materials and reaction conditions to direct the halogenation to the desired positions.

For instance, the synthesis of 5-bromo-2,4-dichlorobenzoic acid can be achieved by the bromination of 2,4-dichlorobenzoic acid in the presence of chlorosulfonic acid and elemental sulfur. Another approach involves the bromination of 2-chlorobenzotrichloride, followed by hydrolysis to yield 5-bromo-2-chlorobenzoic acid. researchgate.net The synthesis of 2-bromo-3,6-dichlorobenzoic acid has been reported via the chlorination of 2-bromobenzoic acid in chlorosulfonic acid or concentrated sulfuric acid using a catalyst like ferric chloride. google.com

A general strategy for producing dihalogenated benzoic acids involves the hydrolysis of the corresponding benzotrichlorides. For example, 2,5-dichlorobenzoyl chloride, which can be prepared from p-dichlorobenzene and phosgene, is hydrolyzed to 2,5-dichlorobenzoic acid. chemicalbook.com Similarly, 3,5-dichlorobenzoic acid can be synthesized from 3,5-diaminotoluene (B90585) through diazotization and subsequent oxidation, or from benzonitrile (B105546) via chlorination and hydrolysis. google.com

The table below summarizes the synthesis of some positional isomers of bromo-dichlorobenzoic acid.

Starting MaterialReagents and ConditionsProductReference
2,4-Dichlorobenzoic acidBromine, Chlorosulfonic acid, Sulfur, 70°C5-Bromo-2,4-dichlorobenzoic acid
2-ChlorobenzotrichlorideBromide reagent, Catalyst; then Acid hydrolysis5-Bromo-2-chlorobenzoic acid researchgate.net
2-Bromobenzoic acidChlorinating agent (e.g., Chlorine), Catalyst (e.g., FeCl3), Chlorosulfonic acid/H2SO42-Bromo-3,6-dichlorobenzoic acid google.com
p-DichlorobenzenePhosgene; then Hydrolysis2,5-Dichlorobenzoic acid chemicalbook.com
BenzonitrileChlorinating agent, Acidic environment; then Hydrolysis3,5-Dichlorobenzoic acid google.com

Synthesis of Analogs with Varied Halogenation Patterns

The synthesis of analogs of 2-bromo-3,5-dichlorobenzoic acid with different halogen atoms (e.g., fluorine or iodine) or different substitution patterns expands the chemical space for structure-activity relationship studies. These syntheses often leverage specific halogenation reagents and techniques.

For example, fluorinated benzoic acids can be prepared through various methods, including nucleophilic fluorination. The synthesis of 2,4-difluoro-3,5-dichlorobenzoic acid has been achieved from 2,4-difluoro-3-chlorobenzoic acid through a sequence of nitration, reduction, diazotization, and chlorination. Iodinated benzoic acids, such as 4-fluoro-2-iodobenzoic acid, are also valuable building blocks in organic synthesis.

The preparation of 1-bromo-3,5-dichlorobenzene, a related precursor, can be accomplished starting from acetanilide. The process involves chlorination to form N-2,4-dichlorophenylacetamide, followed by bromination to yield 2-bromo-4,6-dichloroaniline, which is then diazotized and deaminated. google.com

Rational Design of Modified Structures for Targeted Applications

The targeted design of molecules with specific biological or material properties often involves the strategic modification of a parent scaffold like this compound. These modifications can be directed at either the carboxylic acid group or the aromatic ring substituents.

Structural Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. These transformations are fundamental in the synthesis of more complex molecules.

The conversion of a benzoic acid to its corresponding benzoyl chloride is a common first step. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. For instance, 3,5-dichlorobenzoic acid can be converted to 3,5-dichlorobenzoyl chloride using thionyl chloride. researchgate.netchemicalbook.com This acid chloride can then be reacted with amines to form amides or with alcohols to form esters.

The synthesis of benzamides is often accomplished by reacting the benzoyl chloride with an appropriate amine in the presence of a base. Similarly, esters can be prepared by the reaction of the benzoyl chloride with an alcohol, often in the presence of a catalyst or a base to neutralize the HCl byproduct.

Exploration of Substituent Effects on Chemical Behavior

The nature and position of the halogen substituents on the benzoic acid ring have a profound impact on the compound's chemical and physical properties, including its acidity (pKa), reactivity, and biological activity. Halogens are electron-withdrawing groups and their presence generally increases the acidity of the carboxylic acid through an inductive effect.

Computational studies have been employed to understand these substituent effects. For example, density functional theory (DFT) calculations on ortho- and di-ortho-substituted fluoro- and chloro-benzoic acids have shown that the interactions between the carboxylic group and the ortho-halogen substituents significantly influence the conformational preferences and properties of these molecules. The size and electronegativity of the halogen atoms play a key role in determining properties such as relative acidity, dipole moments, and melting points.

The position of the substituent is also critical. An electron-withdrawing group in the ortho or para position can have a more pronounced effect on the acidity of the benzoic acid compared to a meta-substituted analog due to resonance effects.

Computational Approaches in Structure-Activity Relationship Studies

Computational chemistry provides powerful tools to investigate the relationship between the three-dimensional structure of a molecule and its biological activity or chemical reactivity. These methods can be used to predict molecular properties, rationalize experimental observations, and guide the design of new compounds.

For halogenated benzoic acids, computational methods such as DFT and ab initio calculations can be used to study the geometry, electronic structure, and spectroscopic properties of different isomers and conformers. nih.gov These calculations can help in understanding the non-covalent interactions, such as halogen bonding and hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) studies utilize computed molecular descriptors to build mathematical models that correlate the chemical structure with biological activity or metabolic fate. For a series of substituted benzoic acids, computational chemistry has been used to calculate a wide range of steric and electronic properties. nih.gov These properties can then be used in pattern recognition methods, like principal component analysis, to classify compounds based on their expected metabolic pathways, such as glucuronidation versus glycine (B1666218) conjugation. nih.gov Such computational models can be invaluable in the early stages of drug discovery for predicting the properties of new derivatives.

Molecular Modeling and Docking Simulations for Interaction with Biomolecules

Molecular modeling and docking simulations are powerful computational tools that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, these techniques are employed to understand their interaction with biological targets at a molecular level.

Researchers have utilized in silico methods to investigate how halogenated benzoic acid derivatives interact with various biomolecules, including enzymes and proteins. For instance, docking studies on benzoic acid derivatives have been conducted to evaluate their potential as antiviral agents by targeting the main protease of SARS-CoV-2. mdpi.com These studies predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. mdpi.com

A common approach involves:

Target Identification: Identifying a biologically relevant protein or enzyme. For example, in cancer research, anti-apoptotic proteins like Mcl-1 and Bfl-1 are significant targets. nih.gov

Ligand and Receptor Preparation: Generating the 3D structure of the this compound derivative and the target protein.

Docking Simulation: Using software like AutoDock to place the ligand into the binding site of the receptor in various orientations and conformations. allsubjectjournal.com

Scoring and Analysis: Calculating the binding energy for each pose to identify the most stable complex. The interactions, such as hydrogen bonds with specific residues (e.g., Arg263 in Mcl-1), are then analyzed. nih.gov

The insights gained from these simulations guide the design of new derivatives with improved binding affinity and selectivity. For example, the substitution pattern on the benzoic acid ring is a key determinant of binding. The nature and size of substituents can alter the binding mode and occupancy of hydrophobic pockets within the target protein. nih.gov

Table 1: Illustrative Docking Simulation Data for Benzoic Acid Derivatives Targeting a Hypothetical Protein Kinase

CompoundDerivativeDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
1 This compound-7.8Lys78, Leu132Hydrogen Bond, Hydrophobic
2 2-Bromo-3,5-dichloroaniline-8.2Lys78, Asp184Hydrogen Bond, Ionic
3 Methyl 2-bromo-3,5-dichlorobenzoate-7.5Leu132, Val65Hydrophobic
4 2-Bromo-3,5-dichlorobenzamide-8.5Lys78, Asp184, Gln131Multiple Hydrogen Bonds

This table is a hypothetical representation to illustrate typical docking simulation results.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For derivatives of halogenated benzoic acids, QSAR studies have been instrumental in predicting their therapeutic potential. For example, QSAR analyses performed on a series of 2-chlorobenzoic acid derivatives to assess their antimicrobial activity revealed that topological parameters, such as the second-order molecular connectivity index (²χ), were crucial in governing their biological action. nih.gov

The general workflow for a QSAR study includes:

Data Set Collection: Assembling a series of structurally related compounds with experimentally determined biological activity (e.g., IC₅₀ values).

Descriptor Calculation: Computing various molecular descriptors for each compound. These can include electronic (e.g., Hammett constants), hydrophobic (e.g., LogP), steric (e.g., molar refractivity), and topological descriptors. nih.govnih.gov

Model Development: Using statistical methods like multiple linear regression (MLR) to build a mathematical equation that correlates the descriptors with biological activity.

Model Validation: Assessing the statistical significance and predictive power of the QSAR model using parameters like the correlation coefficient (R²), cross-validation coefficient (q²), and Fischer's test value (F-test). nih.gov

A QSAR study on benzoylaminobenzoic acid derivatives as antibacterial agents, for instance, showed that increased hydrophobicity, molar refractivity, and the presence of a hydroxyl group were conducive to inhibitory activity. nih.gov Such findings provide a quantitative framework for designing more potent analogs.

Table 2: Example of a QSAR Model for the Antimicrobial Activity of Substituted Benzoic Acids

DescriptorCoefficientStandard Errorp-value
LogP 0.450.12<0.01
Molar Refractivity 0.210.08<0.05
Dipole Moment -0.150.07>0.05
(Constant) 2.870.34<0.001

QSAR Equation: pIC₅₀ = 2.87 + 0.45(LogP) + 0.21(Molar Refractivity) - 0.15(Dipole Moment) Statistical Parameters: n = 25, R² = 0.85, q² = 0.78, F = 45.6

This table and equation are illustrative examples of a QSAR model.

By combining the insights from molecular modeling, docking simulations, and QSAR analyses, researchers can build a comprehensive understanding of the structure-activity relationships of this compound derivatives. These computational approaches not only rationalize the activity of existing compounds but also provide a predictive framework to guide the synthesis of new and more effective molecules for various therapeutic applications.

Spectroscopic and Analytical Data for this compound Not Publicly Available

Following a comprehensive search for detailed research findings and spectroscopic data for the chemical compound this compound (CAS No. 15396-39-1), the specific information required to generate the requested article is not available in publicly accessible scientific literature or databases.

Extensive searches were conducted to locate experimental data pertaining to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry characterization of this compound. These searches aimed to find specific details on:

Proton (¹H) and Carbon (¹³C) NMR spectroscopic analysis.

The application of advanced NMR techniques for its structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for accurate mass determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for purity and mixture analysis.

Despite identifying the compound and its CAS number, no concrete spectroscopic data, such as chemical shifts (δ), coupling constants (J), or mass-to-charge ratios (m/z) from experimental studies on this compound, could be retrieved. The information found was limited to supplier details and mentions in studies outside the scope of chemical characterization, such as those related to plant biology oup.comwur.nl.

Without access to these fundamental data points, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the user's specified outline and content requirements for detailed research findings and data tables. Information for related or isomeric compounds was identified but has been excluded as per the instructions to focus solely on this compound.

Therefore, the content for the sections on "Spectroscopic and Advanced Analytical Characterization of this compound" cannot be generated at this time.

Spectroscopic and Advanced Analytical Characterization of 2 Bromo 3,5 Dichlorobenzoic Acid

Mass Spectrometry Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.netnih.gov This combination allows for the effective separation, identification, and quantification of individual components within complex mixtures. researchgate.net In the context of analyzing 2-Bromo-3,5-dichlorobenzoic acid, LC-MS provides a highly specific and sensitive method for its detection, even in intricate biological or environmental samples. researchgate.netnih.gov

The process begins with the introduction of the sample into the liquid chromatograph, where the components are separated based on their interactions with the stationary and mobile phases. researchgate.net For halogenated compounds like this compound, a reverse-phase HPLC method is often employed. sielc.comsielc.com Following separation, the analyte is introduced into the mass spectrometer. researchgate.net Electrospray ionization (ESI) is a common ionization technique for such molecules, which allows them to be efficiently transferred from the liquid phase to the gas phase for mass analysis. researchgate.net The mass spectrometer then separates the ionized molecules based on their mass-to-charge ratio, providing unequivocal identification and quantification. researchgate.net LC-MS is particularly advantageous over gas chromatography (GC) for analyzing polar degradation products and metabolites of such compounds. researchgate.net The use of tandem mass spectrometry (LC-MS/MS) can further enhance structural analysis of the molecules, providing greater precision in their identification. nih.gov

Chromatographic Separation and Purification Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity and quantifying the amount of this compound. A reverse-phase (RP) HPLC method is typically suitable for the analysis of halogenated benzoic acids. sielc.comsielc.com The separation is commonly achieved on a C18 column, which is a type of United States Pharmacopeia L1 column. nih.govsepachrom.com

The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol (B129727). sielc.comnih.govekb.eg For instance, a simple mobile phase could contain acetonitrile, water, and an acid like phosphoric acid to control the ionization of the carboxylic acid group. sielc.comsielc.com For applications where the eluent is introduced into a mass spectrometer (LC-MS), volatile acids like formic acid are used instead of phosphoric acid. sielc.comsielc.com The detection is typically carried out using an ultraviolet (UV) detector, with the wavelength set to a value where the analyte has strong absorbance, such as 210 nm. nih.gov

The purity of a sample of this compound can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For quantification, a calibration curve is constructed by running a series of standards of known concentrations. This validated method can then be used for quality control and to monitor synthetic reactions. nih.govekb.eg

ParameterConditionReference
ColumnReverse-Phase C18 (USP L1) nih.govsepachrom.com
Mobile PhaseAcetonitrile, Water, and Phosphoric or Formic Acid sielc.comsielc.com
DetectionUV at 210 nm nih.gov
Flow Rate1.2 mL/min (example) nih.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of chemical reactions and for screening purposes. libretexts.org In the synthesis or modification of this compound, TLC can be used to track the consumption of reactants and the formation of the desired product. libretexts.orgyoutube.com

To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate alongside the starting material(s) and sometimes a co-spot (a mixture of the starting material and the reaction mixture). libretexts.org The plate is then developed in a suitable solvent system. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and intensify. libretexts.orgyoutube.com The reaction is considered complete when the spot of the limiting reactant is no longer visible in the lane of the reaction mixture. libretexts.orgyoutube.com This technique provides a quick assessment of the reaction's status, helping to determine the appropriate time for work-up. libretexts.org

Preparative Chromatography for Compound Isolation

Preparative chromatography is a technique used to purify and isolate larger quantities of a compound from a mixture. The principles are the same as analytical chromatography, but it is performed on a larger scale. The HPLC methods developed for the analysis of compounds like this compound can often be scaled up for preparative purposes. sielc.comsielc.com

In preparative HPLC, a larger column with a greater amount of stationary phase is used to accommodate a larger sample size. The goal is to separate the target compound from impurities. The fractions of the mobile phase containing the purified compound are collected as they elute from the column. The solvent is then evaporated to yield the isolated this compound. This method is crucial for obtaining high-purity material required for further research or as a reference standard.

Other Spectroscopic and Diffraction Methods

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. nist.gov

The carboxylic acid group gives rise to two prominent absorptions. A broad band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp peak corresponding to the C=O (carbonyl) stretching vibration will appear around 1700 cm⁻¹. The aromatic ring will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The presence of the halogen substituents is also indicated by specific absorptions. The C-Cl stretching vibrations typically appear in the 800-600 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, generally between 600-500 cm⁻¹.

Functional GroupCharacteristic Absorption (cm⁻¹)Reference
Carboxylic Acid O-H2500-3300 (broad) nist.gov
Carbonyl C=O~1700 nist.gov
Aromatic C-H>3000 nist.gov
Aromatic C=C1450-1600 nist.gov
C-Cl Stretch800-600 docbrown.info
C-Br Stretch600-500 docbrown.info

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, offering a detailed view of the molecule's solid-state conformation and packing.

Despite a thorough search of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for this compound has been publicly reported. Therefore, a detailed analysis of its crystal structure, including unit cell parameters, space group, and atomic coordinates, cannot be presented at this time.

To illustrate the type of information that would be obtained from such an analysis, the crystallographic data for the related compound, 2-bromobenzoic acid, is presented below. This data is based on a redetermination of its crystal structure at 120 K. In the solid state, 2-bromobenzoic acid molecules form inversion dimers through hydrogen bonding between their carboxylic acid groups researchgate.net. The carboxy group is twisted out of the plane of the benzene (B151609) ring researchgate.net.

Table 1: Crystallographic Data for 2-Bromobenzoic Acid

ParameterValue
Crystal System Monoclinic
Space Group C2/c
Unit Cell Dimensions
a14.7955 Å
b3.99062 Å
c22.9240 Å
α90°
β96.906°
γ90°
Volume 1343.69 ų
Z 8

Source: Acta Crystallographica Section E, 2014 researchgate.netnih.gov

If X-ray crystallographic data for this compound were available, it would provide valuable insights into:

Molecular Conformation: The precise dihedral angles between the carboxylic acid group and the benzene ring, as well as any twisting or deviation from planarity induced by the bulky halogen substituents.

Intermolecular Interactions: The nature and geometry of hydrogen bonding between the carboxylic acid moieties, and potentially other non-covalent interactions such as halogen bonding (Br···O, Cl···O) or π-π stacking interactions between the aromatic rings. These interactions govern the packing of the molecules in the crystal lattice.

Effects of Halogenation: A comparison of its crystal structure with that of other halogenated benzoic acids would elucidate the influence of the specific substitution pattern of bromine and chlorine atoms on the solid-state architecture.

The determination of the crystal structure of this compound through single-crystal X-ray diffraction would be a valuable contribution to the structural chemistry of halogenated aromatic compounds.

Theoretical and Computational Chemistry of 2 Bromo 3,5 Dichlorobenzoic Acid

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For substituted benzoic acids, DFT calculations can predict a range of molecular properties. For instance, studies on meta-substituted benzoic acids have utilized DFT to analyze the effect of substituents on the ¹³C chemical shift of the carboxyl carbon. These studies have shown that the substituent's effect on this chemical shift is often the reverse of its effect on acid strength or reactivity. publish.csiro.au

In a study of ortho-fluoro and chloro-substituted benzoic acids, DFT calculations were employed to explore their potential energy landscapes. iku.edu.tr These calculations revealed the presence of different conformers and the influence of intramolecular interactions between the carboxylic group and the halogen substituents on the molecules' structures and properties. iku.edu.tr For 2-Bromo-3,5-dichlorobenzoic acid, similar DFT calculations would be invaluable in determining its optimized geometry, bond lengths, bond angles, and electronic properties such as dipole moment and polarizability.

Table 1: Representative Calculated Properties for Substituted Benzoic Acids

This table presents examples of data that can be obtained through DFT calculations for substituted benzoic acids. The values are illustrative and based on findings for related compounds.

PropertyExample Value for a Substituted Benzoic Acid
Dipole Moment (Debye)~2-4 D
HOMO Energy (eV)~ -6.5 to -7.5 eV
LUMO Energy (eV)~ -1.5 to -2.5 eV
HOMO-LUMO Gap (eV)~ 4.5 to 5.5 eV

Note: The values in this table are approximations based on general trends for substituted benzoic acids and are not specific to this compound.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution around a molecule. In general, for a benzoic acid derivative, the region around the carboxylic oxygen atoms will exhibit a negative potential (red/yellow), indicating a propensity for electrophilic attack. Conversely, the hydrogen atom of the carboxylic group and regions near the halogen atoms (due to σ-hole bonding) may show a positive potential (blue), indicating sites for nucleophilic attack.

For this compound, an MEP analysis would highlight the electron-rich and electron-poor regions, providing insights into its intermolecular interaction patterns and chemical reactivity.

Molecular Dynamics and Conformational Analysis

The flexibility of the carboxylic acid group and its interactions with the bulky halogen substituents make conformational analysis a key aspect of understanding this compound.

The primary conformational flexibility in this compound arises from the rotation of the carboxylic acid group relative to the benzene (B151609) ring. Computational studies on ortho-substituted benzoic acids have shown that the presence of a halogen at the ortho position can lead to the existence of multiple stable conformers. iku.edu.tr For example, in 2-bromobenzoic acid, different orientations of the carboxylic group relative to the bromine atom result in distinct conformers with varying energies. nih.gov

A detailed computational study on this compound would involve mapping the potential energy surface as a function of the dihedral angle between the carboxylic acid group and the benzene ring. This would allow for the identification of the most stable conformer(s) and the determination of the energy barriers for rotation between them. The steric hindrance from the ortho-bromine atom is expected to create a significant rotational barrier.

In the solid state and in solution, molecules of this compound will interact with each other. Molecular dynamics (MD) simulations can be used to model these interactions over time. A common interaction for benzoic acids is the formation of hydrogen-bonded dimers through their carboxylic acid groups.

Furthermore, halogen bonding, an attractive interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a nucleophile, could play a significant role in the intermolecular interactions of this compound. MD simulations can help to elucidate the nature and strength of these hydrogen and halogen bonds. Studies on p-chlorobenzoic acid dimers have shown that dispersion effects between the aromatic rings also contribute significantly to the intermolecular attraction. acs.org Co-solvent molecular dynamics simulations have also been used to model halogen-protein interactions, which could be relevant for understanding the biological activity of halogenated compounds. nih.gov

Prediction of Reactivity and Selectivity

Computational methods can predict the reactivity of a molecule and the selectivity of its reactions. For this compound, this could involve predicting its acidity (pKa), susceptibility to nucleophilic or electrophilic substitution, and potential for other chemical transformations.

The electronic properties calculated using DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The distribution of these frontier orbitals can indicate the likely sites for electron donation (HOMO) and acceptance (LUMO).

For instance, the reactivity of substituted benzoates with enzymes has been studied. The kinetics of the interaction between benzoate (B1203000) 1,2-dioxygenase and substituted benzoates, including 3,5-dichlorobenzoate, have been assessed, revealing how different substituents affect the type of inhibition and the reaction constants. ebi.ac.uk Such studies provide a basis for predicting how this compound might interact with biological systems.

Computational Prediction of Reaction Sites and Pathways

Computational chemistry offers valuable tools for predicting the most likely sites of chemical reactions on the this compound molecule. By calculating the distribution of electron density and molecular orbitals, researchers can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other reagents.

For instance, the carboxylic acid group is a key functional group. The oxygen atoms of the carboxyl group possess lone pairs of electrons, making them potential sites for protonation or coordination to metal ions. Conversely, the acidic proton of the carboxyl group can be readily abstracted by a base.

The aromatic ring is another important reactive region. The presence of three halogen substituents (one bromine and two chlorine atoms) significantly influences the electron density of the ring. Halogens are generally electron-withdrawing through the inductive effect, which deactivates the ring towards electrophilic aromatic substitution. However, they can also donate electron density through resonance. The interplay of these effects, along with the specific positions of the halogens, determines the regioselectivity of substitution reactions. Computational models can predict the most favorable positions for electrophilic attack by calculating the energies of the intermediate carbocations (sigma complexes).

Similarly, the carbon atoms bonded to the halogen atoms are potential sites for nucleophilic aromatic substitution, although this type of reaction typically requires harsh conditions or the presence of strong electron-withdrawing groups. Computational methods can be employed to model the reaction pathways and activation barriers for such transformations.

Analysis of Halogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions play a critical role in the solid-state structure, crystal packing, and biological activity of molecules. For this compound, halogen bonding is a particularly important non-covalent interaction. Halogen bonding occurs when a halogen atom acts as an electrophilic species (a "halogen bond donor") and interacts with a nucleophilic species (a "halogen bond acceptor"). tuni.fi In the case of this compound, the bromine and chlorine atoms can participate in halogen bonding.

The strength of a halogen bond depends on the polarizability of the halogen atom and the electron-withdrawing nature of the group to which it is attached. Bromine, being more polarizable than chlorine, is generally a stronger halogen bond donor. The electron-withdrawing carboxylic acid group and the other halogen atoms on the ring enhance the electrophilic character of the σ-hole on the halogen atoms, thereby strengthening their ability to form halogen bonds.

Computational studies can quantify the strength and directionality of these halogen bonds. For example, in the solid state, molecules of this compound may form dimers or extended networks through halogen bonds between the halogen atoms of one molecule and the oxygen atoms of the carboxylic acid group of a neighboring molecule. This is analogous to the hydrogen-bonded dimers commonly observed in carboxylic acids. rsc.org

Cheminformatics and Data-Driven Approaches

Cheminformatics provides a suite of computational tools and databases that are invaluable for characterizing and predicting the properties of chemical compounds like this compound.

In Silico Prediction of Molecular Descriptors (e.g., LogP, TPSA)

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. Several key descriptors for this compound can be predicted using cheminformatics software.

LogP , the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a compound's hydrophobicity. A higher LogP value indicates greater lipid solubility. For drug discovery, LogP is a critical parameter as it influences absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, the presence of the nonpolar aromatic ring and halogens suggests a significant degree of hydrophobicity.

Topological Polar Surface Area (TPSA) is another important descriptor, defined as the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. nih.gov TPSA is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.gov For this compound, the TPSA is primarily determined by the carboxylic acid group.

Below is a table of predicted molecular descriptors for this compound and a related compound, 5-bromo-2,3-dichlorobenzoic acid. uni.lu

DescriptorThis compound (Predicted)5-Bromo-2,3-dichlorobenzoic acid (Predicted)
Molecular Formula C₇H₃BrCl₂O₂C₇H₃BrCl₂O₂
Monoisotopic Mass 267.86935 Da267.86935 Da
XlogP 3.43.4

Data for 5-bromo-2,3-dichlorobenzoic acid from PubChemLite. uni.lu

Database Mining for Analogous Halogenated Aromatic Carboxylic Acids

Chemical databases are vast repositories of information on chemical structures, properties, and reactions. Mining these databases allows for the identification of compounds with similar structural features to this compound. This can provide insights into its potential chemical reactivity, biological activity, and synthetic accessibility.

By searching for analogous halogenated aromatic carboxylic acids, one can gather data on a range of related compounds. This comparative approach can help in understanding the effects of the number, type, and position of halogen substituents on the properties of the molecule. For example, comparing this compound with its isomers or with analogues containing different halogens (e.g., fluorine or iodine) can reveal important structure-property relationships.

The following table lists some examples of analogous halogenated aromatic carboxylic acids found in chemical databases.

Compound NameCAS NumberMolecular Formula
This compound15396-39-1C₇H₃BrCl₂O₂
3,5-Dibromo-2-chlorobenzoic acid27003-05-0C₇H₃Br₂ClO₂
5-Bromo-2,3-dichlorobenzoic acidNot AvailableC₇H₃BrCl₂O₂
3-Bromo-2,5-dichlorobenzoic acid855202-79-8C₇H₃BrCl₂O₂
5-Bromo-2-chlorobenzoic acid21739-92-4C₇H₄BrClO₂
3,5-Dichlorobenzoic acid51-36-5C₇H₄Cl₂O₂
2-Bromo-3-methylbenzoic acid53663-39-1C₈H₇BrO₂

Data sourced from various chemical supplier and database websites. uni.lubldpharm.combldpharm.comsigmaaldrich.comsigmaaldrich.comnih.govepa.gov

This data-driven approach, combining in silico predictions and database mining, provides a comprehensive framework for understanding the chemical nature of this compound and for guiding future experimental studies.

Applications of 2 Bromo 3,5 Dichlorobenzoic Acid in Advanced Chemical Synthesis

Precursor in Medicinal Chemistry Building Blocks

There is limited direct evidence in peer-reviewed literature and patents detailing the use of 2-bromo-3,5-dichlorobenzoic acid as a direct precursor in the synthesis of commercialized pharmaceutical agents. However, the broader class of polychlorinated and brominated benzoic acids is of significant interest in medicinal chemistry. Isomers of this compound, such as 5-bromo-2-chlorobenzoic acid, are crucial intermediates in the synthesis of modern pharmaceuticals. For instance, 5-bromo-2-chlorobenzoic acid is a key starting material for the production of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. google.compatsnap.comresearchgate.netscribd.com

The reactivity of the carboxyl group, along with the potential for selective functionalization at the carbon-halogen bonds, makes compounds like this compound valuable scaffolds. The different halogen atoms (bromine and chlorine) can exhibit differential reactivity in cross-coupling reactions, allowing for sequential and controlled introduction of various substituents to build molecular complexity. This strategic approach is fundamental in drug discovery for creating libraries of compounds to screen for biological activity.

Intermediate in Agrochemical Development

Similar to its application in medicinal chemistry, the direct use of this compound as an intermediate in the development of major agrochemicals is not widely documented. However, the structural motif of halogenated benzoic acids is prevalent in the agrochemical industry. For example, 3,5-dichlorobenzoic acid is a known metabolite of the herbicide propyzamide. nih.gov Furthermore, other isomers and related structures are key components of various herbicides.

The presence of multiple halogen atoms on the aromatic ring can influence the biological activity of a molecule, often enhancing its efficacy as a herbicide or pesticide. The specific arrangement of a bromo and two chloro groups in this compound could impart unique properties relevant to agrochemical applications, such as altered soil mobility, degradation pathways, and target-site binding. While specific examples are scarce, its potential as a building block for novel agrochemicals remains a possibility within industrial research and development.

Research Chemical for Mechanistic Studies in Organic Chemistry

Halogenated aromatic compounds are frequently employed as model substrates in the study of organic reaction mechanisms. The electronic and steric effects of the halogen substituents can provide valuable insights into reaction pathways, transition states, and the reactivity of intermediates.

DFT (Density Functional Theory) mechanistic studies have been conducted on the decomposition reactions of nitroalkyl benzoates with various substituents on the phenyl ring to understand the polar nature of the reactions. nih.gov Such studies help in elucidating reaction mechanisms, which can range from pericyclic to E1-like or E1cb-like pathways depending on the substitution pattern and reaction medium. nih.gov While these studies may not have used this compound specifically, it represents a type of polysubstituted benzoic acid that could be used to probe the intricate details of reaction mechanisms, such as nucleophilic aromatic substitution, cross-coupling reactions, or the formation and reactivity of organometallic intermediates. The distinct electronic environment created by the bromo and chloro substituents at specific positions would uniquely influence the kinetics and thermodynamics of these reactions.

Future Research Directions and Interdisciplinary Perspectives

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of halogenated benzoic acids often involves harsh reagents and generates significant chemical waste. The principles of green chemistry are driving research towards more environmentally benign synthetic routes for compounds like 2-Bromo-3,5-dichlorobenzoic acid. Future research in this area is focused on several key strategies:

Safer Reagents and Reaction Conditions: A primary goal is to replace hazardous reagents with safer alternatives. For instance, research is exploring the use of eco-friendly brominating agents to introduce the bromine atom onto the aromatic ring. rsc.org One approach involves using stable, solid brominating reagents like pyridinium (B92312) tribromide, which is safer to handle than liquid bromine. researchgate.netacs.org Another avenue is the in-situ generation of brominating species from less hazardous precursors. For chlorination, moving away from reagents like sulfuryl chloride towards greener alternatives is a key objective. The use of aqueous media, as demonstrated in the Schotten-Baumann synthesis of other benzoic acid derivatives, presents a more sustainable solvent choice. brazilianjournals.com.br

Alternative Energy Sources: The application of alternative energy sources like ultrasound and microwave irradiation is a promising direction for the synthesis of halogenated benzoic acids. Sonication has been shown to facilitate the synthesis of bromo acids under solvent- and catalyst-free conditions, reducing reaction times and energy consumption. mdpi.comscirp.orgresearchgate.net Similarly, microwave-assisted synthesis can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. smolecule.compsu.edujocpr.comrsc.org Research into the microwave-assisted halogenation of benzoic acid precursors could lead to highly efficient and rapid production of this compound.

Catalyst-Free and Recyclable Catalysis: Developing catalyst-free reactions or employing recyclable catalysts aligns with the principles of green chemistry. Solvent-free reactions, where the reactants themselves act as the reaction medium, are being investigated. researchgate.net Furthermore, the development of solid acid catalysts, such as graphene oxide-based materials, offers the advantage of easy separation and reuse, minimizing waste and catalyst leaching into the product. nih.gov

Table 1: Comparison of Traditional vs. Green Synthesis Approaches

ParameterTraditional SynthesisGreen Chemistry Approach
ReagentsLiquid Bromine, Sulfuryl ChlorideSolid Brominating Agents, In-situ Generated Halogens
SolventsChlorinated Solvents (e.g., Carbon Tetrachloride)Water, Acetonitrile, Solvent-free
EnergyConventional HeatingMicrowave, Ultrasound
CatalystHomogeneous Lewis AcidsRecyclable Solid Acids, Catalyst-free

Exploration of Novel Catalytic Transformations

The halogen atoms on the this compound ring are prime handles for a variety of catalytic cross-coupling reactions, enabling the construction of complex molecular architectures. Future research will likely focus on expanding the repertoire of catalytic transformations involving this compound.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming new carbon-carbon bonds. mdpi.com The bromine atom at the 2-position of this compound is particularly susceptible to such reactions. Future work could explore the selective coupling at the bromine versus the chlorine positions by fine-tuning the catalyst and reaction conditions. This would allow for the sequential introduction of different substituents, greatly enhancing the molecular diversity accessible from this single precursor. The synthesis of 2-aryl-5-formylfurans via Suzuki-Miyaura coupling demonstrates the utility of such reactions with bromo-substituted aromatic acids. nih.gov

C-H Activation/Functionalization: A frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. youtube.com Research into the directed C-H activation of the aromatic ring of this compound, guided by the carboxylic acid group, could open up new avenues for derivatization. researchgate.netrsc.org This would allow for the introduction of functional groups at positions not readily accessible through classical electrophilic aromatic substitution, without the need for pre-functionalized starting materials.

Novel Catalyst Development: The development of new and more efficient catalysts is crucial for advancing these transformations. This includes designing ligands that can control the regioselectivity and reactivity of the metal center, as well as exploring the use of more abundant and less toxic metals as alternatives to palladium.

Table 2: Potential Catalytic Transformations of this compound

TransformationCatalyst System (Example)Potential Product Class
Suzuki-Miyaura CouplingPd(PPh₃)₄ / BaseBiaryl Carboxylic Acids
Heck ReactionPd(OAc)₂ / LigandStilbene Derivatives
Buchwald-Hartwig AminationPd Catalyst / LigandN-Aryl Anthranilic Acid Derivatives
C-H ArylationPd(OAc)₂ / Directing GroupFunctionalized Biaryls

Integration into Advanced Materials Research

The rigid and functionalizable structure of this compound makes it an attractive candidate for incorporation into advanced materials. Future research will explore its use as a monomer or a functional additive in the development of materials with tailored properties.

Polymer Synthesis: The carboxylic acid group of this compound can be readily converted into esters or amides, allowing for its incorporation into polyester (B1180765) or polyamide backbones. The halogen atoms can serve as sites for post-polymerization modification, enabling the synthesis of functional polymers with unique optical, electronic, or thermal properties. Its use as a building block for polymers is an area with considerable potential. glindiachemicals.com

Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal nodes and organic linkers. The carboxylic acid group of this compound is an ideal linker for the synthesis of novel MOFs. The halogen substituents can be used to tune the pore size and chemical environment within the MOF, potentially leading to materials with enhanced gas storage, separation, or catalytic properties. The synthesis of MOF-5 analogues with various metal ions demonstrates the versatility of using functionalized benzoic acids as linkers. nih.gov

Functional Dyes and Photoluminescent Materials: The aromatic core of this compound can be functionalized to create novel dyes and photoluminescent materials. For example, similar bromo-substituted pyridine (B92270) carboxylic acids have been used to prepare pyridine-triazole ligands for rhenium-based photoluminescent complexes. ossila.com By strategically modifying the substituents on the benzene (B151609) ring, it may be possible to tune the absorption and emission properties of the resulting molecules for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Table 3: Potential Applications in Advanced Materials

Material ClassRole of this compoundPotential Properties/Applications
Functional PolymersMonomer or AdditiveEnhanced Thermal Stability, Flame Retardancy, Optical Properties
Metal-Organic Frameworks (MOFs)Organic LinkerGas Storage, Catalysis, Chemical Sensing
Organic DyesCore ScaffoldTextile Dyes, Imaging Agents
Photoluminescent MaterialsLigand PrecursorOLEDs, Fluorescent Probes

The future research landscape for this compound is rich with possibilities. By embracing green chemistry principles, exploring novel catalytic methodologies, and integrating this versatile molecule into the design of advanced materials, the scientific community can unlock its full potential. The interdisciplinary nature of this research, spanning organic synthesis, catalysis, and materials science, promises to yield not only a deeper understanding of the fundamental chemistry of this compound but also innovative solutions to contemporary scientific and technological challenges.

Q & A

Q. What are the standard synthetic routes for preparing 2-bromo-3,5-dichlorobenzoic acid?

The synthesis typically involves sequential halogenation of benzoic acid derivatives. A common approach includes:

  • Bromination : Introducing bromine at the 2-position using a brominating agent (e.g., Br₂ with FeBr₃ as a catalyst) under controlled temperatures (40–60°C) .
  • Chlorination : Subsequent chlorination at the 3- and 5-positions via electrophilic substitution, often employing Cl₂ or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids like AlCl₃ .
  • Purification : Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) to isolate the product with >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and assess purity. The deshielded aromatic protons adjacent to electron-withdrawing groups (Br, Cl) show distinct splitting .
  • Mass Spectrometry (HRMS) : To verify molecular mass (C₇H₃BrCl₂O₂, exact mass ~273.84 g/mol) and detect isotopic patterns characteristic of bromine/chlorine .
  • Melting Point Analysis : Consistency with literature values (if available) ensures compound identity .

Advanced Research Questions

Q. How does the regioselectivity of electrophilic substitution affect the synthesis of this compound?

The bromine and chlorine substituents act as meta-directing groups, complicating sequential halogenation. Strategies to enhance regioselectivity include:

  • Protecting the carboxylic acid group (e.g., esterification) to reduce deactivation of the aromatic ring during chlorination .
  • Temperature modulation : Lower temperatures (0–20°C) favor controlled substitution at specific positions . Contradictions in product yields may arise from competing para-substitution, necessitating TLC or HPLC monitoring .

Q. How can researchers resolve contradictory spectroscopic data for halogenated benzoic acid derivatives?

Ambiguities in NMR splitting patterns or mass fragmentation can arise due to:

  • Isotopic interference : Bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes complicate mass spectra. Use high-resolution instruments (HRMS) for clarity .
  • Tautomeric equilibria : The carboxylic acid group may participate in hydrogen bonding, altering NMR signals. Analyze spectra in deuterated DMSO to stabilize tautomers .

Q. What challenges arise in purifying this compound, and how can they be mitigated?

  • Co-crystallization with analogs : Similar solubility profiles of bromo/chloro-substituted isomers (e.g., 3-bromo-2,5-dichloro derivatives) may lead to contamination. Use gradient recrystallization or column chromatography with silica gel (hexane/ethyl acetate gradients) .
  • Thermal instability : Decomposition above 180°C requires low-temperature storage (0–6°C) and inert atmospheres during handling .

Q. How does the reactivity of this compound compare in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The bromine atom is more reactive than chlorine in Pd-catalyzed couplings. Key considerations:

  • Catalyst selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for enhanced activity with sterically hindered substrates .
  • Solvent optimization : DMF or THF at 80–100°C improves reaction rates. Competing dehalogenation or protodeboronation may occur, requiring rigorous exclusion of moisture .

Q. What strategies validate the stability of this compound under varying pH and temperature conditions?

  • Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 40°C for 48 hours, followed by HPLC analysis to detect degradation products (e.g., dehalogenated derivatives) .
  • Thermogravimetric analysis (TGA) : Determine decomposition thresholds and recommend storage conditions (e.g., desiccated, <4°C) .

Q. How can researchers address discrepancies in reported biological activity data for halogenated benzoic acids?

  • Standardize assay conditions : Variations in solvent (DMSO vs. aqueous buffers) or cell lines may skew results. Use negative controls (e.g., unsubstituted benzoic acid) to isolate substituent effects .
  • Dose-response profiling : Perform IC₅₀ assays across multiple concentrations to account for non-linear activity trends .

Methodological Recommendations

  • Synthetic Optimization : Use DoE (Design of Experiments) to map ideal reaction conditions for halogenation steps .
  • Analytical Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve structural ambiguities .
  • Data Reprodubility : Publish full spectral datasets (e.g., in supplementary information) to aid comparative studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.